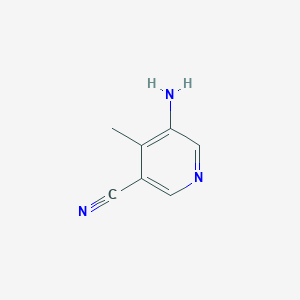

5-Amino-4-methylnicotinonitrile

Overview

Description

5-Amino-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H7N3 . It is a strategic building block for the preparation of nevirapine, a widely-prescribed non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-infected patients .

Synthesis Analysis

The synthesis of this compound involves a continuous process that uses inexpensive, acyclic commodity-based raw materials . The synthesis starts from acetone and malononitrile, utilizing solid Al2O3 and 3 Å MS columns, and decreasing the reaction time of the enamine formation to a matter of minutes using DCM conditions outside of normal process windows .Molecular Structure Analysis

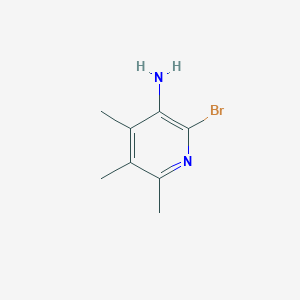

The molecular structure of this compound consists of a pyridine ring with a methyl group and an amino group attached to it . The InChI code for this compound is 1S/C7H7N3/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,9H2,1H3 .Scientific Research Applications

Synthesis of Derivatives

5-Amino-4-methylnicotinonitrile serves as a precursor in synthesizing various derivatives. Zhao Yi-min (2011) demonstrated the synthesis of 4-methylnicotinonitrile derivatives, which can be used in the synthesis of pyridine-type alkaloids (Zhao Yi-min, 2011).

Plant Growth Regulators

Dyadyuchenko et al. (2018) explored the synthesis of 2,6-diazido-4-methylnicotinonitrile derivatives as potential plant growth regulators. Field studies indicated some synthesized compounds were effective in regulating wheat growth (Dyadyuchenko et al., 2018).

Anomeric Based Oxidation Studies

Zolfigol et al. (2017) conducted experimental and theoretical studies on the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as an oxidizing promoter catalyst. This research provided insights into the anomeric based oxidation mechanism (Zolfigol et al., 2017).

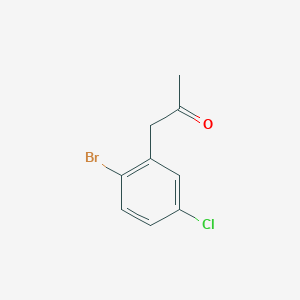

Antimalarial Activity

Werbel et al. (1986) synthesized a series of derivatives from substituted 1-phenyl-2-propanones, leading to compounds with significant antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986).

Nucleophilic Substitution Studies

Dyadyuchenko et al. (2021) investigated the regioselective nucleophilic substitution of chlorine atoms in 2,6-dichloro-4-methylnicotinonitrile, leading to the formation of new compounds confirmed by spectral methods and X-ray diffraction analysis (Dyadyuchenko et al., 2021).

Preparation of 4-Substituted 5-Aminoimidazoles

McLaughlin et al. (2003) studied the preparation of 4-substituted 5-aminoimidazoles, revealing the utility of alpha-aminonitriles and primary amines in synthesizing a diverse array of substituted heterocyclic compounds (McLaughlin et al., 2003).

Electrogenerated Chemiluminescence (ECL) Labeling

Ma et al. (2016) developed a method to quantify 5-hydroxymethylcytosine in DNA based on selective ECL labeling, which was useful in biosensing applications (Ma et al., 2016).

Properties

IUPAC Name |

5-amino-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYUOYLOZIDVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380797.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)

![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)

![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)